BENGHE

Foundational & Exploratory
Check Availability & Pricing

3-Azaspiro[5.5]Jundecan-9-one basic properties

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest |

Compound Name:
CAS No.:

Cat. No.:

\

Get Quote

3-Azaspiro[5.5]undecan-9-one
1056629-32-3

B1507587

An In-Depth Technical Guide to the Basic Properties and Synthetic Utility of 3-

Azaspiro[5.5]Jundecan-9-one

Executive Summary

This technical guide provides a comprehensive overview of 3-Azaspiro[5.5]Jundecan-9-one, a

heterocyclic compound of significant interest to the medicinal chemistry and drug development

sectors. The molecule features a unique spirocyclic architecture, merging a piperidine ring with

a cyclohexanone ring through a shared quaternary carbon. This three-dimensional structure

offers a compelling alternative to traditional flat aromatic scaffolds in drug design. This

document details the core physicochemical properties, outlines a logical synthetic strategy, and

explores the compound's vast potential as a versatile building block for creating diverse

libraries of novel therapeutic agents. The intended audience for this guide includes

researchers, synthetic chemists, and drug development professionals seeking to leverage

advanced molecular scaffolds.

The Strategic Value of Spirocyclic Scaffolds in
Modern Drug Discovery
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The landscape of medicinal chemistry is continually evolving, with a pronounced shift towards
molecules possessing greater three-dimensional (3D) complexity. Spirocyclic scaffolds, such as
3-azaspiro[5.5]Jundecan-9-one, are at the forefront of this movement. Unlike their planar
aromatic counterparts, which often suffer from metabolic liabilities and non-specific binding,
spirocycles introduce conformational rigidity and present vectors for substitution in defined
spatial orientations.[1][2] This structural sophistication can lead to significant improvements in
potency, selectivity, and overall ADME (Absorption, Distribution, Metabolism, and Excretion)
properties.[2] The incorporation of a spirocyclic core is a validated strategy found in numerous
approved drugs and clinical candidates, underscoring its value in overcoming the limitations of
traditional drug design paradigms.[2]

Core Physicochemical Properties

3-Azaspiro[5.5]Jundecan-9-one (CAS No: 1056629-32-3) is a bifunctional molecule featuring a
secondary amine and a ketone. These functional groups serve as primary handles for synthetic
elaboration, making it an exceptionally valuable building block.

Property Value Source
CAS Number 1056629-32-3 [3]
Molecular Formula C10H17NO [3]
Molecular Weight 167.25 g/mol [3]
SMILES O=C(CC1)CCC21CCNCC2 [3]
Appearance Solid (typical) Inferred
Storage Conditions Sealed in dry, 2-8°C [3]
Melting Point Data not publicly available

Boiling Point Data not publicly available

LogP Data not publicly available

Synthesis and Chemical Reactivity
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The synthesis of spirocyclic ketones requires strategic planning to construct the sterically
demanding spiro-center. Modern organic synthesis offers several powerful methods, including
N-heterocyclic carbene (NHC)-catalyzed reactions and transition-metal-catalyzed cyclizations,
to achieve this transformation efficiently.[4][5]

Generalized Synthetic Workflow

A logical and robust approach to synthesizing the 3-azaspiro[5.5]Jundecan-9-one core
involves an intramolecular cyclization strategy. A plausible pathway begins with readily
available starting materials, such as a protected piperidine derivative and a suitable
cyclohexanone precursor, and culminates in a key spirocyclization step.
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Caption: Generalized workflow for the synthesis of 3-Azaspiro[5.5]Jundecan-9-one.

Exemplary Protocol: Intramolecular Dieckmann
Condensation

This protocol describes the critical spirocyclization step, converting an acyclic diester precursor

into the core (3-keto ester intermediate.
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Objective: To form the spirocyclic ring system via base-mediated intramolecular cyclization.
Materials:

o Acyclic Diester Precursor (1.0 eq)

o Sodium ethoxide (NaOEt) (1.2 eq)

e Anhydrous Toluene

e Aqueous Hydrochloric Acid (1 M)

» Saturated Sodium Bicarbonate Solution

o Saturated Sodium Chloride Solution (Brine)

e Anhydrous Magnesium Sulfate (MgSQOa)

Procedure:

o Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic
stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous toluene.

o Causality: The use of flame-dried glassware and an inert nitrogen atmosphere is critical to
prevent the quenching of the strong base (NaOEt) by atmospheric moisture, which would
otherwise halt the reaction.

o Base Addition: Sodium ethoxide (1.2 eq) is added to the toluene, and the resulting
suspension is stirred.

o Substrate Addition: The acyclic diester precursor (1.0 eq), dissolved in a minimal amount of
anhydrous toluene, is added dropwise to the stirred suspension at room temperature.

o Causality: Dropwise addition helps to control the reaction rate and dissipate any heat
generated, preventing potential side reactions.

e Reaction & Monitoring: The reaction mixture is heated to reflux (approx. 110°C). The
progress is monitored by Thin Layer Chromatography (TLC) until the starting material is
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consumed (typically 4-6 hours).

o Self-Validation: TLC provides a direct visual confirmation of the conversion of the starting
material to a new, typically more polar, product spot, validating that the reaction is
proceeding as expected.

o Workup - Quenching: The reaction is cooled to 0°C in an ice bath and cautiously quenched
by the slow addition of 1 M HCI until the pH is acidic.

o Causality: The acidic quench neutralizes the excess base and protonates the enolate
intermediate, preparing it for extraction. Cooling prevents a rapid, uncontrolled
neutralization.

e Workup - Extraction: The organic layer is separated, and the aqueous layer is extracted
twice with ethyl acetate. The combined organic layers are then washed sequentially with
saturated sodium bicarbonate solution, water, and brine.

o Causality: The bicarbonate wash removes any residual acid, while the brine wash helps to
break any emulsions and begins the drying process.

» Drying and Concentration: The organic layer is dried over anhydrous MgSOa, filtered, and
the solvent is removed under reduced pressure using a rotary evaporator to yield the crude
B-keto ester intermediate, which can be purified by column chromatography.

Applications in Medicinal Chemistry: A Scaffold for
Innovation

The true value of 3-Azaspiro[5.5]Jundecan-9-one lies in its capacity as a versatile scaffold.
The secondary amine (at position 3) and the ketone (at position 9) are orthogonal functional
handles that allow for systematic and diverse chemical modifications. This dual functionality
enables the rapid generation of compound libraries for screening against a wide array of
biological targets.

» N-Functionalization: The secondary amine is a potent nucleophile, readily undergoing N-
alkylation, N-acylation, sulfonylation, or reductive amination to install a variety of side chains.
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This position is often critical for modulating potency, selectivity, and pharmacokinetic
properties.

o C9-Ketone Derivatization: The ketone can be transformed through numerous classical
reactions. Reductive amination introduces a second basic center, the Wittig reaction can
install diverse carbon-based substituents, and reduction to the corresponding alcohol
provides a new hydrogen-bond donor/acceptor.

This derivatization potential has been explored in analogous azaspirocyclic systems to develop
potent ligands for G-protein coupled receptors (GPCRs) and ion channels, including p-opioid
receptor agonists and GABA-A receptor antagonists.[6][7]

3-Azaspiro[5.5]undecan-9-one
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Caption: Derivatization potential of the 3-Azaspiro[5.5]Jundecan-9-one scaffold.

Conclusion

3-Azaspiro[5.5]undecan-9-one is more than a simple chemical; it is a strategic tool for the
modern medicinal chemist. Its inherent three-dimensionality, coupled with its bifunctional
nature, provides a robust platform for the design and synthesis of novel, structurally complex
molecules with optimized pharmacological profiles. By moving away from flat, saturated
scaffolds, researchers can explore new chemical space and develop next-generation
therapeutics with enhanced efficacy and safety. This guide provides the foundational
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knowledge required to effectively incorporate this high-value building block into advanced drug

discovery programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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